9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of purine, which is a type of nitrogenous base found in DNA and RNA. Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) .
Synthesis Analysis
The synthesis of purines involves the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells .Molecular Structure Analysis
Purines are composed of a pyrimidine ring fused with an imidazole ring. The molecule consists of four nitrogen atoms and six carbon atoms forming two rings—a nine-membered double-ring system .Chemical Reactions Analysis
Purines are involved in a variety of cellular processes, including DNA and RNA synthesis, energy storage and transfer through molecules like ATP, and signal transduction as secondary messengers .Physical and Chemical Properties Analysis
Purines are relatively larger than pyrimidines and have a higher molecular weight. They are soluble in water and are relatively stable at the physiological pH .Scientific Research Applications
Structural Characteristics and Hydrogen Bonding
The study on racemic compounds related to the given chemical structure focuses on the crystallographic analysis of molecules containing the pyrimido[2,1-f]purine ring system. These molecules demonstrate a range of hydrogen bonding interactions, contributing to their potential utility in scientific research. Specifically, the heterocyclic molecules contain planar fused-ring systems and are linked by paired N-H...O hydrogen bonds into centrosymmetric dimers, which are further linked into chains by a single C-H...π(arene) hydrogen bond. This structural arrangement suggests potential applications in exploring intermolecular interactions and designing materials with specific properties (Low et al., 2004).
Binding Affinity and Receptor Interactions
Research on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives, including arylpiperazine compounds, demonstrates significant affinity for 5-HT(1A) and alpha(1) receptors. These compounds, through their high affinity and selective receptor interactions, are instrumental in the development of new pharmacological agents targeting the central nervous system. The study identifies several compounds as potent pre- and postsynaptic 5-HT(1A) receptor antagonists, indicating the potential of these derivatives in neuroscience research and drug development (Jurczyk et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c1-4-29-10-9-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-7-5-14(21)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDFDBFTKJDVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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